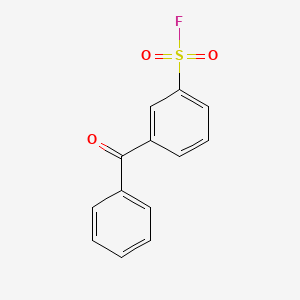

3-Benzoylbenzenesulfonyl fluoride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-benzoylbenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3S/c14-18(16,17)12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHWXCAEGFBAAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Benzoylbenzenesulfonyl Fluoride: Chemical Properties, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoylbenzenesulfonyl fluoride is an organic compound featuring a central benzene ring substituted with a benzoyl group and a sulfonyl fluoride group at the meta position. The sulfonyl fluoride moiety is a key functional group in chemical biology and drug discovery, known for its ability to act as a covalent inhibitor by reacting with nucleophilic residues in proteins. This unique reactivity, combined with the structural features of the benzoyl group, makes this compound a molecule of significant interest for the development of targeted therapeutics. Arylsulfonyl fluorides are known to possess a range of biological activities and have been explored as probes and inhibitors for various enzymes.[1][2]

Chemical Structure and Properties

The chemical structure of this compound consists of a phenyl ketone attached to a benzenesulfonyl fluoride backbone.

Structure:

Figure 1: Chemical Structure of this compound.

Physicochemical Properties (Predicted)

Quantitative experimental data for this compound is not available. The following table summarizes predicted properties based on its structure and data from analogous compounds like benzenesulfonyl fluoride and 3-acetylbenzenesulfonyl fluoride.

| Property | Predicted Value | Notes |

| IUPAC Name | (3-(fluorosulfonyl)phenyl)(phenyl)methanone | |

| Molecular Formula | C₁₃H₉FO₃S | |

| Molecular Weight | 264.27 g/mol | |

| CAS Number | Not assigned | A CAS number for this specific compound could not be located. |

| Melting Point | Solid at room temperature | Expected to be a crystalline solid due to its rigid structure and molecular weight. |

| Boiling Point | > 300 °C | High boiling point is expected due to its polarity and molecular size. |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); Insoluble in water. | The benzoyl and sulfonyl fluoride groups increase polarity, but the overall aromatic character suggests solubility in organic solvents. |

Spectral Data (Predicted)

Specific spectral data is unavailable. The following are expected characteristic signals based on the structure:

| Spectral Method | Predicted Characteristic Signals |

| ¹H NMR | Complex multiplet signals in the aromatic region (δ 7.0-8.5 ppm). |

| ¹³C NMR | Multiple signals in the aromatic region (δ 120-140 ppm), a signal for the ketone carbonyl carbon (δ ~190 ppm), and a signal for the carbon attached to the sulfonyl fluoride group. |

| ¹⁹F NMR | A singlet or a multiplet (if coupled with aromatic protons) in the characteristic region for sulfonyl fluorides (δ +40 to +70 ppm relative to CFCl₃).[2] |

| IR Spectroscopy | Characteristic peaks for C=O stretch (ketone) around 1660 cm⁻¹, S=O stretches (sulfonyl) around 1410 cm⁻¹ and 1210 cm⁻¹, and S-F stretch around 780 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 264.02. Common fragments would include loss of F, SO₂F, and the benzoyl group. |

Synthesis and Experimental Protocols

A plausible and common method for the synthesis of this compound is the Friedel-Crafts acylation of benzenesulfonyl fluoride with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4][5][6][7][8][9]

Proposed Synthetic Pathway: Friedel-Crafts Acylation

Figure 2: Proposed synthesis of this compound via Friedel-Crafts acylation.

Detailed Hypothetical Experimental Protocol

Materials:

-

Benzenesulfonyl fluoride (1 equivalent)

-

Benzoyl chloride (1.1 equivalents)

-

Anhydrous aluminum chloride (AlCl₃) (1.2 equivalents)

-

Anhydrous dichloromethane (DCM) as solvent

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, including a round-bottom flask, dropping funnel, and condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser with a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Formation of the Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add benzoyl chloride (1.1 eq.) dropwise to the suspension via the dropping funnel. Stir the mixture at 0 °C for 30 minutes.

-

Acylation Reaction: Add benzenesulfonyl fluoride (1 eq.), dissolved in a minimal amount of anhydrous dichloromethane, to the reaction mixture dropwise at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl. Stir until all the solids have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to yield the pure this compound.

Potential Applications in Drug Development

Aryl sulfonyl fluorides have gained prominence as "warheads" for covalent inhibitors in drug discovery.[10] Their reactivity is tuned to be selective for certain nucleophilic amino acid residues, such as tyrosine, lysine, and serine, within protein binding pockets.[10]

Mechanism of Covalent Inhibition

The sulfur atom in the sulfonyl fluoride group is highly electrophilic and can be attacked by nucleophilic side chains of amino acids. This results in the formation of a stable covalent bond between the inhibitor and the target protein, leading to irreversible inhibition.

Figure 3: General mechanism of covalent inhibition by a sulfonyl fluoride warhead.

Potential as a Kinase Inhibitor

The benzoyl group of this compound can act as a scaffold to mimic the hinge-binding motifs of many known kinase inhibitors. By positioning the sulfonyl fluoride "warhead" appropriately, this compound could potentially target a nucleophilic residue in the active site of a kinase, leading to irreversible inhibition. The development of such covalent kinase inhibitors is an active area of cancer research.

Conclusion

While specific experimental data for this compound is currently limited in the public domain, its chemical structure suggests significant potential as a research tool and a lead compound in drug discovery. The combination of a benzoyl moiety, which can be tailored for specific protein interactions, and a reactive sulfonyl fluoride warhead makes it an attractive candidate for the development of novel covalent inhibitors. The synthetic route via Friedel-Crafts acylation is a well-established and feasible approach to obtaining this compound. Further research is warranted to synthesize, characterize, and evaluate the biological activity of this compound to fully unlock its potential in medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. doubtnut.com [doubtnut.com]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

Synthesis of 3-Benzoylbenzenesulfonyl Fluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 3-Benzoylbenzenesulfonyl fluoride, a key intermediate in the development of various pharmaceuticals and specialty chemicals. The document details two plausible synthetic routes, providing comprehensive experimental protocols and quantitative data to support researchers in their laboratory work.

Pathway 1: Friedel-Crafts Acylation of Benzenesulfonyl Fluoride (Proposed)

This pathway offers a direct approach to the target molecule through an electrophilic aromatic substitution reaction. The core of this method is the Friedel-Crafts acylation of benzenesulfonyl fluoride with benzoyl chloride, catalyzed by a strong Lewis acid such as aluminum chloride.[1][2][3] The sulfonyl fluoride group (-SO₂F) is a meta-directing deactivator, which favors the formation of the desired 3-substituted benzophenone structure.

Logical Workflow: Pathway 1

Caption: Proposed Friedel-Crafts acylation route.

Proposed Experimental Protocol

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).

-

Addition of Reactants: To the flask, add benzenesulfonyl fluoride (1.0 equivalent) and benzoyl chloride (1.05 equivalents) under a nitrogen atmosphere.

-

Reaction Conditions: The reaction mixture is heated, typically to around 60°C, and stirred for several hours until the reaction is complete (monitored by TLC or GC).[4]

-

Work-up: The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring. This will hydrolyze the aluminum chloride complex.

-

Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Note: As this is a proposed pathway, reaction conditions, and yields would require optimization.

Pathway 2: Sulfonation of Benzophenone and Subsequent Fluorination

This two-step pathway is a well-documented and reliable method for synthesizing the target compound. The first step involves the sulfonation of commercially available benzophenone. The electron-withdrawing benzoyl group directs the incoming sulfonic acid group to the meta-position of the phenyl ring.[4] The resulting 3-benzoylbenzenesulfonic acid is then converted to the corresponding sulfonyl fluoride.

Synthesis Overview: Pathway 2

Caption: Two-step synthesis via sulfonation and fluorination.

Step 1: Synthesis of 3-Benzoylbenzenesulfonic Acid

This procedure is based on general methods for the sulfonation of aromatic compounds using chlorosulfonic acid.[5]

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place chlorosulfonic acid (approximately 4 equivalents) and cool the flask in an ice-salt bath to -10°C.[5]

-

Addition of Benzophenone: Add benzophenone (1 equivalent) portion-wise to the cold chlorosulfonic acid over approximately 20-30 minutes, ensuring the temperature remains below 0°C.[5]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours or until the reaction is complete as monitored by TLC.[5] Gentle heating (e.g., to 50-60°C) may be required to drive the reaction to completion.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The product, 3-benzoylbenzenesulfonyl chloride, will precipitate.

-

Hydrolysis to Sulfonic Acid: The intermediate sulfonyl chloride can be hydrolyzed to the sulfonic acid by heating with water. For conversion to the sodium salt, the acidic solution is carefully neutralized with a sodium hydroxide solution. The resulting sodium 3-benzoylbenzenesulfonate can be isolated by cooling and filtration or by evaporation of the solvent.

| Reactant / Reagent | Molar Ratio | Notes |

| Benzophenone | 1.0 | Starting material |

| Chlorosulfonic Acid | ~ 4.0 | Sulfonating agent and solvent |

Step 2: Conversion of 3-Benzoylbenzenesulfonate to this compound

This protocol is adapted from a general and efficient one-pot procedure for the synthesis of sulfonyl fluorides from sodium sulfonates.[6]

Experimental Protocol

-

Reaction Setup: To an oven-dried reaction tube equipped with a stirrer bar, add sodium 3-benzoylbenzenesulfonate (1.0 equivalent), cyanuric chloride (1.1 equivalents), a catalytic amount of tetrabutylammonium bromide (TBAB, 5 mol%), and acetonitrile.[6]

-

Initial Reaction: Stir the mixture at 60°C for 12 hours.[6] The reaction progress can be monitored by HPLC or TLC until the starting sulfonate is consumed.

-

Fluorination: After cooling the reaction mixture, add potassium bifluoride (KHF₂, 3.0 equivalents) and acetone.[6]

-

Final Reaction: Stir the resulting solution at room temperature for an additional 12 hours.[6]

-

Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to dryness. The crude residue is then purified by column chromatography on silica gel to afford the final product, this compound.[6]

| Reactant / Reagent | Molar Ratio | Purpose | Reference |

| Sodium 3-Benzoylbenzenesulfonate | 1.0 | Starting Material | [6] |

| Cyanuric Chloride | 1.1 | Sulfonate Activator | [6] |

| Tetrabutylammonium Bromide (TBAB) | 0.05 | Catalyst | [6] |

| Potassium Bifluoride (KHF₂) | 3.0 | Fluoride Source | [6] |

| Acetonitrile / Acetone | - | Solvents | [6] |

This comprehensive guide outlines the key synthetic strategies for this compound, providing researchers with both a direct, proposed pathway and a robust, literature-supported two-step method. The detailed protocols and data tables are intended to facilitate the practical application of these syntheses in a research and development setting.

References

- 1. US3468938A - Method of preparing sulfonated hydroxybenzophenone - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. 3-{[3-(chlorosulfonyl)phenyl]sulfonyl}benzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. US6936732B2 - Sulphonation of phenols - Google Patents [patents.google.com]

discovery and initial characterization of 3-Benzoylbenzenesulfonyl fluoride

A comprehensive search of scientific literature and patent databases reveals no specific information regarding the discovery, synthesis, or initial characterization of 3-Benzoylbenzenesulfonyl fluoride. This compound does not appear in publicly accessible chemical databases or research articles under this name.

While general methods for the synthesis of various aryl sulfonyl fluorides have been developed, a specific protocol for this compound is not documented.[1][2][3] Similarly, no biological activity, mechanism of action, or characterization data such as melting point, boiling point, or spectroscopic information for this particular molecule could be retrieved.[4][5][6]

Research into related compounds, such as other substituted benzenesulfonyl fluorides and arenesulfenyl fluorides, is ongoing, with a focus on their synthesis and potential applications.[1][7][8] Benzenesulfonamide derivatives, which are structurally related to sulfonyl fluorides, have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties.[4] However, these findings cannot be directly extrapolated to this compound without experimental validation.

The mechanism of action of fluoride itself is well-documented, particularly in the context of dental health, where it aids in the prevention of caries by promoting remineralization and inhibiting bacterial enzymes.[5][9][10][11] Additionally, the antibacterial effects of fluoride have been studied in various contexts.[12]

It is possible that this compound may be known by a different chemical name or has been synthesized in a proprietary context that is not publicly disclosed. However, based on the available information, a technical guide on its discovery and initial characterization cannot be provided at this time. Further research would be required to synthesize and characterize this compound to determine its properties and potential applications.

References

- 1. US4886629A - Process for the preparation of fluorinated benzene sulfonyl fluorides - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. Aryl sulfonyl fluoride synthesis via palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 5. podj.com.pk [podj.com.pk]

- 6. 709-60-4 CAS MSDS (3-Acetylbenzenesulfonyl fluoride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Synthesis of Arenesulfenyl Fluorides and Fluorosulfenylation of Alkenes, Alkynes, and α-Diazocarbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanisms of action of fluoride for caries control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Role of Fluoride on Caries Prevention - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Enhancement of Fluoride’s Antibacterial and Antibiofilm Effects against Oral Staphylococcus aureus by the Urea Derivative BPU - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Chemical Landscape: A Technical Guide to the Solubility and Stability of 3-Benzoylbenzenesulfonyl Fluoride in Biological Buffers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability of 3-Benzoylbenzenesulfonyl fluoride in common biological buffers. In the absence of direct experimental data for this specific compound in publicly accessible literature, this guide leverages data from closely related structural analogs, namely benzenesulfonyl fluoride and 3-carboxybenzenesulfonyl fluoride, to provide a scientifically grounded estimation of its behavior. Detailed experimental protocols for determining aqueous solubility and stability are presented to empower researchers to generate precise data for their specific applications. This document aims to be an essential resource for scientists working with sulfonyl fluorides in drug discovery and chemical biology, facilitating informed experimental design and data interpretation.

Introduction to Sulfonyl Fluorides in Biological Research

Sulfonyl fluorides have emerged as a privileged class of electrophiles in chemical biology and drug discovery. Their utility stems from their ability to form stable covalent bonds with the nucleophilic side chains of various amino acid residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine. This reactivity makes them invaluable as chemical probes for activity-based protein profiling, irreversible enzyme inhibitors, and covalent drug candidates.

The reactivity and, consequently, the utility of a sulfonyl fluoride probe are intrinsically linked to its stability in aqueous environments. The sulfonyl fluoride moiety is susceptible to hydrolysis, which can deactivate the compound before it reaches its intended biological target. Therefore, a thorough understanding of the solubility and stability of a specific sulfonyl fluoride in relevant biological buffers is paramount for the design and successful execution of any experiment.

Estimated Solubility of this compound

While no direct solubility data for this compound has been identified, we can look to analogs to form a hypothesis. For instance, 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), a widely used serine protease inhibitor, exhibits high water solubility at 50 mg/mL. The presence of the aminoethyl group and its formulation as a hydrochloride salt significantly contributes to its aqueous solubility.

The structure of this compound, with a non-polar benzoyl group, suggests that its aqueous solubility is likely to be lower than that of AEBSF. The benzoyl group increases the molecule's hydrophobicity, which generally leads to reduced solubility in aqueous buffers. It is anticipated that the solubility of this compound in buffers such as Phosphate-Buffered Saline (PBS) and Tris buffer will be in the low millimolar to micromolar range. For practical use, it may be necessary to prepare stock solutions in an organic co-solvent like dimethyl sulfoxide (DMSO) and then dilute into the desired biological buffer.

Stability of this compound in Biological Buffers

The stability of sulfonyl fluorides in aqueous buffers is a critical parameter, often expressed as the half-life (t½) of the compound. Hydrolysis of the sulfonyl fluoride to the corresponding sulfonic acid is the primary degradation pathway. The rate of hydrolysis is influenced by the electronic properties of the substituents on the aromatic ring.

A recent study by Békési et al. (2023) provides valuable data on the aqueous stability of a range of sulfonyl fluorides in PBS at pH 7.4. This study includes data for benzenesulfonyl fluoride and 3-carboxybenzenesulfonyl fluoride, which serve as excellent proxies for estimating the stability of this compound.

| Compound | Rate Constant (k) | Half-life (t½) in hours |

| Benzenesulfonyl fluoride | Data not provided | Referenced as a baseline |

| 3-Carboxybenzenesulfonyl fluoride | 0.0106 | 65.4 |

| Acylated 3-carboxybenzenesulfonyl fluoride derivatives | 0.1381 - 0.1640 | 4.2 - 5.0 |

Table 1: Aqueous stability of benzenesulfonyl fluoride analogs in PBS (pH 7.4) at room temperature. Data extracted from Békési et al., 2023.[1]

The electron-withdrawing nature of the carboxyl group in 3-carboxybenzenesulfonyl fluoride leads to a relatively high stability, as indicated by its long half-life. Conversely, when the carboxyl group is converted to an amide, which is also an electron-withdrawing group, the reactivity increases, and the half-life decreases significantly.[1] The benzoyl group in this compound is also electron-withdrawing. Therefore, it is reasonable to predict that the stability of this compound will be in a similar range to the acylated 3-carboxybenzenesulfonyl fluoride derivatives, likely with a half-life of a few hours in PBS at pH 7.4. This moderate stability would make it suitable for many cell-based and in vitro assays where rapid labeling is desired.

Experimental Protocols

To facilitate the direct measurement of the solubility and stability of this compound, the following detailed experimental protocols are provided.

Protocol for Determining Aqueous Solubility

This protocol is adapted from standard high-throughput screening methods for aqueous solubility determination.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Biological buffer of interest (e.g., PBS, pH 7.4)

-

96-well filter plates (e.g., Millipore MultiScreen Solubility Filter Plate)

-

96-well UV-transparent collection plates

-

Plate shaker

-

UV/Vis spectrophotometer or HPLC-UV system

Procedure:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

Sample Preparation: In a 96-well filter plate, add 190 µL of the biological buffer to each well. To this, add 10 µL of the 10 mM stock solution to achieve a final concentration of 500 µM in 5% DMSO. Prepare a blank well with 190 µL of buffer and 10 µL of DMSO.

-

Equilibration: Seal the plate and shake at room temperature for 1.5 to 2 hours to allow the solution to reach equilibrium.

-

Filtration: Place the filter plate on a vacuum manifold connected to a 96-well collection plate. Apply vacuum to filter the solutions and separate any precipitated compound.

-

Quantification:

-

UV/Vis Spectroscopy: Transfer the filtrate to a UV-transparent 96-well plate. Measure the absorbance at a predetermined wavelength (e.g., the λmax of this compound).

-

HPLC-UV: Alternatively, inject a known volume of the filtrate onto an HPLC system and determine the concentration by comparing the peak area to a standard curve.

-

-

Calculation: The aqueous solubility is calculated by comparing the concentration of the compound in the filtrate to a standard curve prepared from the stock solution.

References

3-Benzoylbenzenesulfonyl fluoride CAS number and molecular formula

An In-depth Technical Guide to p-Toluenesulfonyl Fluoride

An Important Note on the Requested Compound: Initial searches for "3-Benzoylbenzenesulfonyl fluoride" did not yield a commercially available or well-documented compound with this specific name in major chemical databases. This suggests that the compound may be exceptionally rare, known under a different systematic name, or not readily accessible. In its place, this guide provides comprehensive information on a closely related and widely utilized compound, p-Toluenesulfonyl fluoride , which shares the core benzenesulfonyl fluoride structure and is of significant interest to researchers in chemistry and drug development.

Introduction to p-Toluenesulfonyl Fluoride

p-Toluenesulfonyl fluoride, also known as tosyl fluoride, is an organosulfur compound that serves as a vital reagent in organic synthesis and as a valuable tool in biochemical research.[1] With the CAS number 455-16-3 and the molecular formula C7H7FO2S , this white solid is recognized for its utility as a sulfonylating agent and as a protease inhibitor.[2][3][4] Its reactivity stems from the sulfonyl fluoride functional group, which allows for the formation of stable sulfonamide and sulfonate ester linkages.[1] This guide offers a detailed overview of its chemical properties, synthesis, and key applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key quantitative data for p-Toluenesulfonyl fluoride is presented in the table below, providing a convenient reference for its physical and chemical characteristics.

| Property | Value | Reference |

| CAS Number | 455-16-3 | [2][3][4] |

| Molecular Formula | C7H7FO2S | [2] |

| Molecular Weight | 174.19 g/mol | [2][3][4] |

| Melting Point | 41-42 °C | [3] |

| Boiling Point | 112 °C at 16 mmHg | [3] |

| Flash Point | 106 °C (222.8 °F) - closed cup | [3][4] |

| InChI Key | IZZYABADQVQHLC-UHFFFAOYSA-N | [3] |

| SMILES | Cc1ccc(cc1)S(F)(=O)=O | [3] |

Synthesis of p-Toluenesulfonyl Fluoride

A common and efficient method for the synthesis of p-Toluenesulfonyl fluoride involves the reaction of p-toluenesulfonyl chloride with a fluoride salt.

Experimental Protocol: Synthesis from p-Toluenesulfonyl Chloride

This protocol describes a laboratory-scale synthesis of p-toluenesulfonyl fluoride.

Materials:

-

p-Toluenesulfonyl chloride

-

Potassium fluoride

-

Acetonitrile

-

Water

-

Round bottom flask

-

Reflux condenser

-

Stirrer

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Dissolve 25.0 g (0.13 mole) of p-toluenesulfonyl chloride in 100 ml of acetonitrile in a 250 ml round bottom flask.

-

In a separate container, dissolve 1.5 g (0.196 mole) of potassium fluoride in 25.0 ml of water.

-

Combine the two solutions in the round bottom flask.

-

Stir the mixture and heat it under reflux for one hour.

-

After reflux, remove the acetonitrile using a rotary evaporator under reduced pressure.

-

The removal of the solvent will result in the crystallization of the p-toluenesulfonyl fluoride product.

-

Collect the crystals by filtration and wash them twice with water.

-

Dry the resulting product. This method typically yields around 20.7 g (91% yield) of p-toluenesulfonyl fluoride with a melting point of 41°-41.2° C.[5]

Applications in Research and Drug Development

p-Toluenesulfonyl fluoride has demonstrated significant utility in various scientific domains, primarily as a chemical probe and building block.

Use as a Protease Inhibitor

p-Toluenesulfonyl fluoride is known to act as an inhibitor of serine proteases. The sulfonyl fluoride moiety covalently modifies the active site serine residue, leading to irreversible inhibition. This property makes it a valuable tool for studying protease function and for the development of protease-targeted therapeutics.

Below is a simplified workflow for assessing the inhibitory activity of p-toluenesulfonyl fluoride against a target protease.

Caption: A generalized workflow for determining the inhibitory potency of p-Toluenesulfonyl fluoride against a target protease.

Covalent Modification of Lysine Residues in Kinases

Recent research has highlighted the ability of sulfonyl fluoride derivatives to act as covalent inhibitors of kinases by targeting catalytic lysine residues.[6] This mechanism is particularly relevant for overcoming drug resistance in cancer therapy, such as in the case of epidermal growth factor receptor (EGFR) mutants.[6]

The general mechanism involves the nucleophilic attack of the lysine amine on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the formation of a stable sulfonamide bond and displacement of the fluoride ion.

Caption: Simplified representation of the covalent modification of a kinase lysine residue by a sulfonyl fluoride.

Conclusion

p-Toluenesulfonyl fluoride is a versatile and valuable compound for both synthetic chemists and biomedical researchers. Its well-defined properties and reactivity make it a reliable reagent for introducing the tosyl group and for the development of covalent inhibitors targeting key enzymes in disease pathways. The experimental protocols and mechanistic insights provided in this guide are intended to support its effective application in the laboratory.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. scbt.com [scbt.com]

- 3. 对甲苯磺酰氟 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. p-トルエンスルホニルフルオリド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

- 6. A sulfonyl fluoride derivative inhibits EGFRL858R/T790M/C797S by covalent modification of the catalytic lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 3-Benzoylbenzenesulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Benzoylbenzenesulfonyl fluoride, a compound of interest in synthetic chemistry and drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring these spectra. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the characterization of this and structurally related molecules.

Predicted Spectroscopic Data

Due to the limited availability of published spectra for this compound, the following tables summarize the predicted chemical shifts and spectral features based on the analysis of its constituent functional groups: the benzoyl group and the meta-substituted benzenesulfonyl fluoride moiety. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR, ¹³C NMR, and ¹⁹F NMR Data

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ¹⁹F NMR (Predicted) |

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 7.50 - 7.70 | m | Phenyl-H (benzoyl) |

| 7.70 - 7.90 | m | Ar-H (benzoyl) |

| 7.90 - 8.10 | m | Ar-H (sulfonyl) |

| 8.10 - 8.30 | m | Ar-H (sulfonyl) |

Predicted spectra are based on a standard deuterated solvent such as CDCl₃ and referenced to TMS (for ¹H and ¹³C) and CFCl₃ (for ¹⁹F).

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | 1660 - 1680 | Strong |

| S=O (Sulfonyl) | 1370 - 1390 (asymmetric) | Strong |

| S=O (Sulfonyl) | 1170 - 1190 (symmetric) | Strong |

| S-F (Sulfonyl fluoride) | 750 - 850 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

Table 3: Predicted Mass Spectrometry Data

| Analysis Type | Predicted m/z | Interpretation |

| Molecular Ion (M⁺) | 264.03 | [C₁₃H₉FO₃S]⁺ |

| Key Fragments | 187.03 | [M - C₆H₅]⁺ |

| 105.03 | [C₆H₅CO]⁺ | |

| 77.04 | [C₆H₅]⁺ |

Predictions are for Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Materials:

-

This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)[1]

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)[1]

-

NMR tube (high quality, 5 mm)[1]

-

Internal standard (e.g., Tetramethylsilane, TMS)[1]

-

Pipettes and vials

Procedure:

-

Weigh the appropriate amount of this compound and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[1]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette into the NMR tube.

-

Add a small amount of TMS as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference like CFCl₃ is often used.[2]

-

Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

-

Acquire the spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).[2] For solid-state NMR, specialized probes and techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) would be employed.[3][4][5]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound (~2-5 mg)

-

Spectroscopy grade solvent (e.g., methylene chloride or acetone)[6]

-

Salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

Pipette

Procedure (Thin Film Method):

-

Dissolve a small amount of the solid sample in a few drops of a volatile solvent like methylene chloride.[6]

-

Drop the solution onto a salt plate and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[6]

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the background spectrum.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Procedure (ATR Method):

-

Ensure the ATR crystal is clean.

-

Acquire a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.[7]

-

Acquire the sample spectrum.[7]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound (<1 mg)

-

Volatile solvent (if using a direct insertion probe)

-

Mass spectrometer with an Electron Ionization (EI) source

Procedure (Direct Insertion Probe):

-

Dissolve a small amount of the sample in a volatile solvent.

-

Apply the solution to the tip of the direct insertion probe and allow the solvent to evaporate.

-

Insert the probe into the ion source of the mass spectrometer.

-

The sample is volatilized by heating in the high vacuum of the mass spectrometer.[8]

-

The gaseous molecules are then ionized by a beam of high-energy electrons (typically 70 eV).[8][9]

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. rsc.org [rsc.org]

- 3. books.rsc.org [books.rsc.org]

- 4. chem.mst.edu [chem.mst.edu]

- 5. Solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Unveiling the Unseen: A Technical Guide to the Potential Off-Target Effects of 3-Benzoylbenzenesulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the potential off-target effects of the covalent probe 3-Benzoylbenzenesulfonyl fluoride. While specific experimental data on the off-target profile of this particular compound is not extensively available in public literature, this document provides a comprehensive framework for its evaluation. By examining the known reactivity of the sulfonyl fluoride warhead and outlining detailed experimental protocols for target deconvolution, this guide serves as a critical resource for researchers utilizing this and similar covalent molecules.

Introduction: The Double-Edged Sword of Covalent Probes

This compound belongs to the class of sulfonyl fluorides, which are employed as covalent chemical probes to study protein function and identify potential drug targets. The utility of such probes lies in their ability to form stable, covalent bonds with their protein targets, enabling robust biochemical and proteomic analyses. However, the inherent reactivity of the sulfonyl fluoride moiety also presents a significant challenge: the potential for off-target interactions.

Understanding the complete cellular interaction landscape of a covalent probe is paramount for the accurate interpretation of experimental results and for the advancement of any potential therapeutic program. Undesired off-target binding can lead to confounding biological effects, cellular toxicity, and misinterpretation of the primary target's role. This guide provides the foundational knowledge and practical methodologies to investigate and characterize the off-target profile of this compound.

The Chemistry of Off-Target Interactions: Sulfonyl Fluoride Reactivity

The off-target effects of this compound are dictated by the reactivity of its sulfonyl fluoride group. This electrophilic "warhead" can react with several nucleophilic amino acid residues on protein surfaces.[1][2] The primary targets for covalent modification by sulfonyl fluorides are:

-

Lysine: The ε-amino group of lysine is a common target.

-

Tyrosine: The hydroxyl group of the tyrosine side chain can also be modified.

-

Serine: The hydroxyl group of serine, particularly in the active sites of serine proteases and hydrolases, is a potential reaction site.

-

Histidine: The imidazole side chain of histidine can also be targeted.

The benzoyl group of this compound may influence its binding specificity by directing the molecule to protein pockets that can accommodate this aromatic moiety, thereby positioning the sulfonyl fluoride for covalent reaction with a nearby nucleophile.

Characterizing the Off-Target Profile: Experimental Methodologies

Identifying the off-target interactions of this compound requires a systematic and multi-faceted approach, primarily centered around chemoproteomics.

General Experimental Workflow for Off-Target Identification

A robust method for identifying the cellular targets of covalent inhibitors involves the synthesis of a "clickable" analog of the probe.[3][4][5] This allows for the enrichment and subsequent identification of target proteins from complex cellular lysates via mass spectrometry.

Figure 1: Experimental workflow for identifying cellular targets of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of a "Clickable" this compound Analog

To enable target identification, a clickable handle, such as a terminal alkyne, must be incorporated into the structure of this compound without significantly altering its physicochemical properties. This is typically achieved by adding a short polyethylene glycol (PEG) linker terminating in an alkyne to a position on the benzoyl or benzenesulfonyl ring that is predicted to be solvent-exposed when the molecule is bound to its targets.

Protocol 2: Cell Treatment and Lysate Preparation

-

Cell Culture: Culture the cell line of interest to ~80% confluency.

-

Probe Treatment: Treat the cells with the clickable this compound analog at a concentration determined by preliminary dose-response experiments. Include a vehicle control (e.g., DMSO) and a competition control where cells are pre-treated with a non-clickable version of this compound before adding the clickable probe.

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the bicinchoninic acid (BCA) assay.

Protocol 3: Click Chemistry and Protein Enrichment

-

Click Reaction: To 1 mg of protein lysate, add the following click chemistry reagents:

-

Biotin-azide (final concentration 100 µM)

-

Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM)

-

Copper(II) sulfate (final concentration 1 mM)

-

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature.

-

Protein Precipitation: Precipitate the protein to remove excess reagents, for example, by methanol/chloroform precipitation.

-

Resuspension: Resuspend the protein pellet in a buffer containing SDS.

-

Streptavidin Pulldown: Add streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at room temperature to capture the biotinylated proteins.

-

Washing: Wash the beads extensively with buffers of decreasing stringency to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using a buffer containing biotin or by boiling in SDS-PAGE loading buffer.

Protocol 4: Mass Spectrometry and Data Analysis

-

SDS-PAGE: Separate the eluted proteins by one-dimensional SDS-PAGE.

-

In-Gel Digestion: Excise the protein bands, destain, reduce, alkylate, and digest with trypsin overnight.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

-

Database Searching: Search the acquired MS/MS spectra against a protein database (e.g., UniProt) using a search engine such as MaxQuant or Proteome Discoverer.

-

Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the control and competition samples. The site of covalent modification can be identified by searching for the mass shift corresponding to the probe on specific amino acid residues.

Quantitative Analysis of Off-Target Engagement

While chemoproteomics identifies potential off-targets, it is crucial to quantify the binding affinity and kinetics of these interactions.

Protocol 5: Kinome-wide Profiling

Given that sulfonyl fluorides are known to target kinases, a kinome-wide scan is a valuable secondary screen.[6][7][8][9][10] This can be performed by specialized vendors (e.g., KINOMEscan™) where this compound is screened against a large panel of purified kinases to determine their binding affinities (typically reported as Kd values).

Protocol 6: In Vitro Enzyme Inhibition Assays

For identified off-targets that are enzymes, standard in vitro inhibition assays should be performed to determine key kinetic parameters.

-

IC50 Determination: Measure the concentration of this compound required to inhibit 50% of the enzyme's activity.

-

Determination of kinact/KI: For covalent inhibitors, the potency is best described by the second-order rate constant kinact/KI, which is determined by incubating the enzyme with various concentrations of the inhibitor and measuring the enzyme activity at different time points.

Data Presentation: Summarizing Off-Target Data

The results of the off-target analysis should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Potential Off-Target Proteins of this compound Identified by Chemoproteomics

| Protein Name | Gene Symbol | UniProt ID | Site of Modification | Peptide Sequence | Fold Enrichment (Probe/Control) |

| Example: Kinase X | KINX | P12345 | K123 | GSLK VFDYNAAR | 25.4 |

| Example: Hydrolase Y | HYDY | Q67890 | S56 | AFGS IPTLMQR | 15.8 |

| ... | ... | ... | ... | ... | ... |

Table 2: Quantitative Binding and Inhibition Data for Off-Targets

| Off-Target Protein | Assay Type | Parameter | Value |

| Example: Kinase X | KINOMEscan | Kd | 1.2 µM |

| Example: Kinase X | In vitro inhibition | IC50 | 2.5 µM |

| Example: Kinase X | In vitro inhibition | kinact/KI | 5,000 M-1s-1 |

| ... | ... | ... | ... |

Potential Impact on Signaling Pathways

The off-target interactions of this compound can lead to the modulation of various cellular signaling pathways. For instance, if kinome profiling reveals interactions with kinases involved in a specific pathway, further investigation into the downstream effects on that pathway is warranted.

Figure 2: Hypothetical signaling pathway impacted by off-target binding of this compound.

Conclusion

While this compound is a potentially valuable tool for chemical biology and drug discovery, a thorough understanding of its off-target effects is essential for its proper use and for the interpretation of data generated with it. The experimental protocols and data analysis frameworks presented in this guide provide a comprehensive roadmap for researchers to elucidate the full spectrum of cellular interactions of this and other covalent probes. By embracing a proactive approach to off-target profiling, the scientific community can enhance the reliability and translatability of its findings.

References

- 1. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PMC [pmc.ncbi.nlm.nih.gov]

Literature Review on 3-Benzoylbenzenesulfonyl Fluoride Applications: A Search for Core Data

The search for information encompassed inquiries into its synthesis, chemical properties, reactivity, and potential biological activities. The results consistently pointed to related but distinct molecules. For instance, information is available for compounds such as 3-ethylbenzenesulfonyl fluoride, benzenesulfonyl fluoride, benzoyl fluoride, and 3-bromobenzenesulfonyl fluoride. These related compounds have documented chemical properties and, in some cases, established reactivity profiles.

General methodologies for the synthesis of sulfonyl fluorides from sulfonic acids or their salts have been described in the chemical literature. These methods provide potential synthetic routes to 3-benzoylbenzenesulfonyl fluoride. However, specific examples of these syntheses being applied to produce this compound, along with characterization data and subsequent application studies, are absent from the reviewed literature.

Similarly, while benzenesulphonamide derivatives, a class of compounds structurally related to this compound, have been investigated for a wide range of biological activities, including antimicrobial and anti-inflammatory properties, this research does not extend specifically to the benzoyl-substituted sulfonyl fluoride requested.

Given the absence of specific data on the applications of this compound, it is not possible to fulfill the request for an in-depth technical guide with quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows. The core requirements of the request are contingent on the existence of a body of research that does not appear to be currently available.

Suggested Alternative Focus: 4-(2-Aminoethyl)benzenesulfonyl Fluoride (AEBSF)

For researchers, scientists, and drug development professionals interested in the applications of benzenesulfonyl fluoride derivatives, a pivot to a well-characterized compound may be beneficial. A suitable and extensively studied alternative is 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) . AEBSF is widely known as an irreversible serine protease inhibitor and has a substantial body of literature detailing its:

-

Mechanism of action

-

Inhibition constants (Kᵢ) and IC₅₀ values against various proteases

-

Applications in biochemistry and cell biology as a research tool

-

Use in protein purification to prevent proteolysis

-

Potential therapeutic applications

Should this alternative be of interest, a detailed technical guide on the applications of AEBSF, complete with quantitative data, experimental protocols, and relevant pathway diagrams, can be compiled from the existing scientific literature.

Methodological & Application

Application Notes and Protocols for 3-Benzoylbenzenesulfonyl Fluoride in Activity-Based Protein Profiling (ABPP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy for the functional analysis of enzymes in complex biological systems. This technique utilizes chemical probes that covalently bind to the active sites of specific enzyme families, enabling their identification, quantification, and characterization. This document provides detailed application notes and protocols for the use of 3-Benzoylbenzenesulfonyl Fluoride as a reactive scaffold for the development of novel ABPP probes.

The this compound scaffold incorporates two key functionalities: a sulfonyl fluoride (SF) "warhead" and a benzophenone moiety. The sulfonyl fluoride group is a versatile electrophile known to covalently modify several nucleophilic amino acid residues, including serine, threonine, lysine, and tyrosine, making it a privileged warhead for creating probes that can target a broad range of enzymes.[1][2] The benzophenone group is a well-established photo-reactive crosslinker. Upon exposure to UV light, it can form covalent bonds with adjacent C-H bonds, offering the potential for dual-purpose probes that can be used for both activity-based labeling and photo-affinity crosslinking to capture binding partners or stabilize transient interactions.[3]

These application notes will guide researchers in the synthesis of an alkyne-functionalized probe derived from this compound and its subsequent use in a typical ABPP workflow to identify and quantify protein targets.

Probe Synthesis

A common strategy in ABPP is to incorporate a bioorthogonal handle, such as an alkyne or azide, into the probe structure. This allows for the subsequent attachment of a reporter tag (e.g., a fluorophore or biotin) via click chemistry for visualization or enrichment.[4][5] Below is a representative protocol for the synthesis of an alkyne-tagged ABPP probe starting from this compound.

Protocol 1: Synthesis of a this compound Alkyne Probe

This protocol outlines a plausible synthetic route. Researchers should adapt and optimize the conditions based on their specific laboratory capabilities and available reagents.

Materials:

-

3-Benzoylbenzenesulfonyl chloride

-

Potassium fluoride (spray-dried)

-

Acetonitrile (anhydrous)

-

Starting material with an amino group and a terminal alkyne (e.g., propargylamine)

-

Triethylamine (Et3N)

-

Dichloromethane (DCM, anhydrous)

-

Silica gel for column chromatography

-

Standard laboratory glassware and purification equipment

Procedure:

-

Synthesis of this compound:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Benzoylbenzenesulfonyl chloride in anhydrous acetonitrile.

-

Add an excess of spray-dried potassium fluoride (e.g., 2-3 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature, filter to remove the excess potassium fluoride, and concentrate the filtrate under reduced pressure to obtain crude this compound.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Coupling of the Alkyne Handle:

-

Dissolve the purified this compound in anhydrous dichloromethane.

-

Add triethylamine (e.g., 1.5 equivalents) to the solution.

-

In a separate flask, dissolve the alkyne-containing amine (e.g., propargylamine, 1.2 equivalents) in anhydrous dichloromethane.

-

Slowly add the amine solution to the sulfonyl fluoride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting alkyne-tagged probe by flash column chromatography.

-

Experimental Protocols for ABPP

The following protocols describe a general workflow for using the synthesized this compound alkyne probe for in-gel fluorescence analysis and mass spectrometry-based protein identification.

Protocol 2: Labeling of Proteins in Cell Lysate

-

Preparation of Cell Lysate:

-

Harvest cultured cells and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4 °C to pellet cell debris.

-

Collect the supernatant (proteome lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

-

Protein Labeling:

-

Dilute the proteome lysate to a final concentration of 1-2 mg/mL in PBS.

-

Add the this compound alkyne probe from a stock solution in DMSO to the desired final concentration (e.g., 1-10 µM). The optimal concentration should be determined empirically.

-

Incubate the reaction mixture for 1 hour at 37 °C.

-

Protocol 3: Click Chemistry for Reporter Tag Conjugation

This protocol is for conjugating an azide-containing reporter tag (e.g., Azide-Biotin or Azide-Fluorophore) to the alkyne-labeled proteins.

Materials:

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (50 mM in water, freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution (1.7 mM in DMSO/t-butanol 1:4)

-

Copper(II) sulfate (CuSO4) solution (50 mM in water)

-

Azide-reporter tag (e.g., Azide-Biotin or a fluorescent azide) solution (10 mM in DMSO)

Procedure:

-

To the 50 µL of probe-labeled proteome from Protocol 2, add the following click chemistry reagents in the specified order:

-

1 µL of Azide-reporter tag solution.

-

1 µL of TCEP solution.

-

3 µL of TBTA solution.

-

1 µL of CuSO4 solution.

-

-

Vortex the reaction mixture gently and incubate for 1 hour at room temperature, protected from light.

Protocol 4: In-Gel Fluorescence Analysis

-

After the click reaction, add 20 µL of 4x SDS-PAGE loading buffer to the sample.

-

Heat the sample at 95 °C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled proteins using a gel scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.

Protocol 5: Enrichment and On-Bead Digestion for Mass Spectrometry

This protocol is for biotin-labeled proteins.

-

Enrichment of Biotinylated Proteins:

-

Precipitate the proteins from the click reaction mixture using a methanol-chloroform precipitation method.

-

Resuspend the protein pellet in a buffer containing 1.2% SDS in PBS and sonicate briefly.

-

Dilute the sample with PBS to a final SDS concentration of 0.2%.

-

Add streptavidin-agarose beads and incubate for 1-2 hours at room temperature with gentle rotation to capture the biotinylated proteins.

-

Wash the beads sequentially with 0.2% SDS in PBS, 6 M urea, and 50 mM ammonium bicarbonate.

-

-

On-Bead Digestion:

-

Resuspend the washed beads in 50 mM ammonium bicarbonate.

-

Add DTT to a final concentration of 10 mM and incubate at 55 °C for 30 minutes to reduce disulfide bonds.

-

Cool to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.

-

Add trypsin (e.g., 1 µg) and incubate overnight at 37 °C with shaking.

-

Collect the supernatant containing the digested peptides.

-

Elute any remaining peptides from the beads with 2% formic acid.

-

Combine the supernatant and eluate, and desalt the peptides using a C18 StageTip.

-

The peptides are now ready for LC-MS/MS analysis.

-

Data Presentation

The following table provides a hypothetical representation of potential protein targets for a this compound-based probe, based on the known reactivity of sulfonyl fluorides towards serine and tyrosine residues.[6][7][8][9] The quantitative values are for illustrative purposes and would need to be determined experimentally.

| Protein ID (UniProt) | Protein Name | Gene Name | Fold Change (Probe/Control) | p-value | Labeled Residue |

| P00761 | Trypsin-1 | PRSS1 | 15.2 | <0.001 | Serine |

| P02768 | Albumin | ALB | 1.2 | >0.05 | - |

| P08253 | Glutathione S-transferase P | GSTP1 | 8.7 | <0.01 | Tyrosine |

| Q04760 | Peroxiredoxin-1 | PRDX1 | 1.5 | >0.05 | - |

| P31946 | Mitogen-activated protein kinase 1 | MAPK1 | 5.3 | <0.05 | Tyrosine |

Visualizations

Experimental Workflow Diagram

Caption: General workflow for Activity-Based Protein Profiling.

Hypothetical Signaling Pathway Investigation

Caption: Investigating kinase inhibitor targets with a sulfonyl fluoride probe.

References

- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probing proteomes with benzophenone photoprobes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activity-Based Probes | Chemical Probes Portal [chemicalprobes.org]

- 5. interchim.fr [interchim.fr]

- 6. ora.ox.ac.uk [ora.ox.ac.uk]

- 7. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sulfonyl fluoride analogues as activity-based probes for serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Labeling Serine Proteases with 3-Benzoylbenzenesulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the utilization of 3-Benzoylbenzenesulfonyl Fluoride (BBSF) as a tool for the covalent labeling of serine proteases. BBSF is a member of the sulfonyl fluoride class of irreversible serine protease inhibitors. Its unique structure, incorporating a benzophenone moiety, suggests its potential as a photoaffinity labeling reagent, allowing for covalent modification of the target enzyme upon photoactivation. This property makes it a valuable tool for activity-based protein profiling (ABPP), target identification, and inhibitor screening.

Principle and Mechanism of Action

This compound acts as an activity-based probe that targets the active site of serine proteases. The labeling process occurs in two potential stages:

-

Initial Covalent Modification: The highly electrophilic sulfonyl fluoride moiety of BBSF reacts with the nucleophilic hydroxyl group of the catalytic serine residue within the active site of the protease. This reaction forms a stable sulfonyl ester linkage, effectively and irreversibly inhibiting the enzyme.

-

Photoactivated Crosslinking: The benzophenone group within the BBSF molecule can be activated by UV light (typically around 350-360 nm). Upon activation, the benzophenone forms a highly reactive triplet state which can then abstract a hydrogen atom from nearby amino acid residues, leading to the formation of a covalent crosslink. This feature is particularly useful for identifying and characterizing the binding site of the probe.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific serine proteases and experimental conditions.

Protocol 1: Direct Covalent Labeling of Serine Proteases with BBSF

This protocol describes the direct covalent modification of a serine protease with BBSF without photoactivation.

Materials:

-

Purified serine protease of interest

-

This compound (BBSF)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

SDS-PAGE reagents and equipment

-

Protein visualization stain (e.g., Coomassie Brilliant Blue or silver stain)

Procedure:

-

Prepare BBSF Stock Solution: Dissolve BBSF in anhydrous DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light and moisture.

-

Prepare Protease Solution: Dilute the purified serine protease in the assay buffer to a final concentration of 1-5 µM.

-

Labeling Reaction: Add the BBSF stock solution to the protease solution to achieve the desired final concentration (e.g., 10-100 µM). A typical starting point is a 10 to 50-fold molar excess of BBSF over the protease.

-

Incubation: Incubate the reaction mixture at room temperature for 1 hour. The optimal incubation time may vary depending on the reactivity of the specific protease and should be determined empirically.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 100 mM.

-

Analysis: Analyze the labeling reaction by SDS-PAGE. A successful labeling event will result in a mass shift of the protease band corresponding to the molecular weight of BBSF.

Protocol 2: Photoaffinity Labeling of Serine Proteases with BBSF

This protocol utilizes the photoactivatable properties of the benzophenone moiety in BBSF for covalent crosslinking.

Materials:

-

All materials from Protocol 1

-

UV lamp (350-360 nm)

-

Ice bath

Procedure:

-

Follow steps 1-3 from Protocol 1.

-

Incubation (Pre-photolysis): Incubate the reaction mixture in the dark at room temperature for 30 minutes to allow for initial binding of the probe to the active site.

-

Photolysis: Place the reaction tube on ice and expose it to UV light (350-360 nm) for 15-30 minutes. The optimal irradiation time should be determined experimentally to maximize crosslinking while minimizing protein damage.

-

Quenching: Stop the reaction by adding a quenching solution.

-

Analysis: Analyze the sample by SDS-PAGE to observe the covalently crosslinked protease-BBSF adduct. Further analysis by mass spectrometry can be used to identify the site of crosslinking.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, the following table provides a template for summarizing key parameters that should be determined experimentally for any given serine protease.

| Parameter | Trypsin | Chymotrypsin | Elastase |

| Optimal BBSF Concentration (µM) | To be determined | To be determined | To be determined |

| Optimal Incubation Time (min) | To be determined | To be determined | To be determined |

| Labeling Efficiency (%) | To be determined | To be determined | To be determined |

| IC50 (µM) | To be determined | To be determined | To be determined |

Researchers should perform dose-response and time-course experiments to determine these optimal conditions for their specific enzyme of interest.

Visualizations

Mechanism of Serine Protease Labeling by BBSF

Caption: Mechanism of serine protease labeling by BBSF.

Experimental Workflow for Photoaffinity Labeling and Analysis

Caption: Workflow for photoaffinity labeling and analysis.

Application Notes and Protocols: 3-Benzoylbenzenesulfonyl Fluoride as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoylbenzenesulfonyl fluoride is a covalent chemical probe belonging to the sulfonyl fluoride class of electrophiles. Sulfonyl fluorides have emerged as valuable tools in chemical biology and drug discovery due to their unique reactivity profile.[1][2] They can form stable covalent bonds with a range of nucleophilic amino acid residues, including tyrosine, serine, threonine, lysine, cysteine, and histidine.[1][2] This broad reactivity, coupled with their relative stability in aqueous environments, makes them suitable for identifying and validating novel drug targets, mapping binding sites, and developing potent and selective covalent inhibitors.[2] The benzoyl moiety of this compound can be envisioned to provide non-covalent binding interactions within a protein's binding pocket, positioning the sulfonyl fluoride "warhead" for covalent modification of a nearby nucleophilic residue. This document provides detailed application notes and protocols for the use of this compound as a chemical probe for protein labeling, target identification, and validation.

Data Presentation

Table 1: Reactivity Profile of this compound

| Parameter | Value | Conditions |

| Half-life (t½) in PBS | ~12 hours | Phosphate-buffered saline, pH 7.4, 37°C |

| Target Residues | Tyrosine, Lysine, Histidine | Reactivity is context-dependent within the protein binding site.[3] |

| Optimal Concentration | 10-100 µM | For in vitro protein labeling. |

| Incubation Time | 1-4 hours | For significant labeling in vitro at 37°C. |

Table 2: Comparative IC50 Values for a Target Kinase

| Compound | IC50 (Non-covalent) | IC50 (Covalent, 2 hr pre-incubation) |

| 3-Benzoylbenzenesulfonamide | 5 µM | 5 µM |

| This compound | 2 µM | 0.1 µM |

Signaling Pathway

The following diagram illustrates a generic kinase signaling pathway that can be targeted by covalent probes like this compound. The probe can irreversibly inhibit the kinase by covalently modifying a key residue in the ATP-binding pocket, thereby blocking downstream signaling.

Experimental Protocols

Protocol 1: In Vitro Protein Labeling with this compound

This protocol describes the general procedure for labeling a purified protein with this compound to confirm covalent modification.

Materials:

-

Purified target protein in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

SDS-PAGE loading buffer

-

Coomassie Brilliant Blue stain or other protein stain

-

Mass spectrometer for intact protein analysis

Procedure:

-

Prepare a 10 µM solution of the target protein in PBS.

-

Add this compound from the stock solution to a final concentration of 100 µM. As a control, add an equivalent volume of DMSO to a separate protein sample.

-

Incubate the reactions at 37°C for 2 hours.

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Analyze the samples by SDS-PAGE to check for any gross changes in the protein.

-

For confirmation of covalent modification, desalt the protein samples and analyze by intact protein mass spectrometry. A mass shift corresponding to the addition of the 3-benzoylbenzenesulfonyl moiety is expected.

Protocol 2: Target Engagement Assay in Live Cells

This protocol outlines a competitive displacement assay to measure the ability of this compound to engage its target in a cellular context. This often involves a fluorescently tagged or biotinylated broad-spectrum probe that targets the same class of proteins.

Materials:

-

Cultured cells expressing the target protein

-

This compound

-

A broad-spectrum, cell-permeable probe with a reporter tag (e.g., biotinylated sulfonyl fluoride)

-

Cell lysis buffer

-

Streptavidin-conjugated beads

-

SDS-PAGE and Western blotting reagents

-

Antibody against the target protein

Procedure:

-

Treat cultured cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 2 hours. Include a DMSO-treated control.

-

After the treatment, add the biotinylated broad-spectrum probe to all samples at a fixed concentration (e.g., 10 µM) and incubate for 1 hour.

-

Harvest and lyse the cells.

-

Incubate the cell lysates with streptavidin-conjugated beads to pull down proteins labeled by the biotinylated probe.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins and analyze by SDS-PAGE and Western blotting using an antibody against the target protein. A decrease in the Western blot signal with increasing concentrations of this compound indicates successful target engagement.

Experimental Workflow

The following diagram illustrates a typical chemoproteomic workflow for the identification of cellular targets of this compound.

Mechanism of Action

The logical relationship of the covalent modification of a target protein by this compound is depicted below. The process involves initial non-covalent binding followed by an irreversible covalent reaction.

References

- 1. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of 3-Benzoylbenzenesulfonyl Fluoride Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and preparation of stock solutions of 3-Benzoylbenzenesulfonyl fluoride. The protocols outlined are intended to ensure accuracy, reproducibility, and safety in a laboratory setting.

Introduction

This compound is a chemical compound of interest in various research and drug development applications. Proper preparation of stock solutions is the first critical step for any experiment, ensuring reliable and consistent results. This document offers a comprehensive guide, including safety precautions, solution preparation protocols, and storage recommendations.

Safety and Handling

Warning: this compound and related compounds are hazardous.[1][2] Always consult the specific Safety Data Sheet (SDS) for the compound before handling. The following are general safety precautions based on similar sulfonyl fluoride compounds.

2.1 Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1][2][3]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile) to avoid skin contact.[1][2][3]

-

Skin and Body Protection: A lab coat and closed-toe shoes are required. Ensure full skin coverage.[1][2][3]

-

Respiratory Protection: All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][2]

2.2 Emergency Procedures:

-

In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[2]

-

In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[2]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[1]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]

Compound Information

| Property | Data |

| Chemical Name | This compound |

| Molecular Formula | C₁₃H₉FO₃S |